molecular formula C12H12FNO4S B2912498 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396857-08-1

2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No. B2912498
CAS RN: 1396857-08-1
M. Wt: 285.29
InChI Key: ZHYFKNTZWCMCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide, also known as FS-2, is a small molecule drug that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been used as drugs for over a century. The unique chemical structure of FS-2 makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and metabolic disorders.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, by inhibiting the activity of CK2. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. In addition, this compound has been shown to have anti-angiogenic properties, by inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several advantages as a research tool, including its high purity and stability, and its ability to inhibit multiple signaling pathways involved in cancer growth and inflammation. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide. One area of focus is on improving the solubility and bioavailability of the compound, to make it more suitable for clinical use. Another area of focus is on identifying the specific signaling pathways that are targeted by this compound, to better understand its mechanism of action. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans, for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves several steps, starting with the reaction of 2-fluorobenzenesulfonyl chloride with furan-3-ol to form 2-(furan-3-yl)benzenesulfonamide. This intermediate is then reacted with 2-bromoethanol to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYFKNTZWCMCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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